5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24ClN5O2S and its molecular weight is 421.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by the following structural features:
- Chlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.
- Piperazine moiety : Often associated with various pharmacological properties including analgesic and anxiolytic effects.
- Thiazole and triazole rings : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
The molecular formula of Compound A is C21H26ClN3O2 with a molecular weight of approximately 387.90 g/mol .
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. In particular, research has shown that derivatives similar to Compound A can inhibit bacterial growth effectively. For instance, a study conducted on structurally related compounds demonstrated IC50 values ranging from 0.63 to 6.28 µM against various bacterial strains .
Anti-inflammatory Effects
Compound A's potential as an anti-inflammatory agent has been evaluated in the context of neuroinflammation. In vitro studies have shown that related compounds significantly inhibit the production of pro-inflammatory cytokines in activated microglia . This suggests that Compound A may also possess neuroprotective properties by modulating inflammatory responses in the central nervous system.
The mechanisms by which Compound A exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (AChE) and urease, contributing to their therapeutic effects .
- Modulation of Signaling Pathways : The anti-inflammatory activity observed may be attributed to the inhibition of the NF-kB signaling pathway, which is crucial in regulating immune responses .
- Interaction with Biological Targets : Docking studies suggest that Compound A interacts with specific amino acid residues in target proteins, potentially altering their function and leading to therapeutic outcomes .
Neuroprotective Effects in Parkinson's Disease Models
In a notable case study involving a related compound (CDMPO), significant neuroprotective effects were observed in models of Parkinson's disease. The compound reduced pro-inflammatory markers and improved dopaminergic neuron survival in vitro and in vivo . This highlights the potential application of Compound A in neurodegenerative diseases.
Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that Compound A could be developed as a novel antibiotic agent .
特性
IUPAC Name |
5-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-3-5-14(20)6-4-13)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQXQCLIWPVPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。